

# Experimental protocol for the preparation of 3-Methoxy-4'-methylbenzophenone

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## Compound of Interest

Compound Name: 3-Methoxy-4'-methylbenzophenone

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## Synthesis of 3-Methoxy-4'-methylbenzophenone: An Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of **3-Methoxy-4'-methylbenzophenone**, a valuable intermediate in pharmaceutical and chemical research. The described method is based on the Friedel-Crafts acylation reaction.

### Introduction

**3-Methoxy-4'-methylbenzophenone** is a diaryl ketone derivative. The synthesis route outlined here utilizes the well-established Friedel-Crafts acylation, a robust method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.<sup>[1]</sup> In this specific application, toluene is acylated with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, aluminum chloride. The methoxy group on the benzoyl chloride and the methyl group on toluene influence the regioselectivity and reactivity of the starting materials.

### Reaction Scheme

The overall reaction is as follows:

3-Methoxybenzoyl Chloride + Toluene -> **3-Methoxy-4'-methylbenzophenone** + Hydrogen Chloride

## Experimental Protocol

This protocol is adapted from established literature procedures.[\[2\]](#)[\[3\]](#)

Materials and Equipment:

- Reagents:
  - 3-Methoxybenzoyl chloride (m-anisoyl chloride)
  - Toluene
  - Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
  - Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
  - Hydrochloric acid (HCl), 37%
  - Sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), anhydrous
  - Ice
- Equipment:
  - Round-bottom flask with a magnetic stirrer
  - Dropping funnel
  - Condenser
  - Beaker
  - Separatory funnel
  - Rotary evaporator

- Standard laboratory glassware

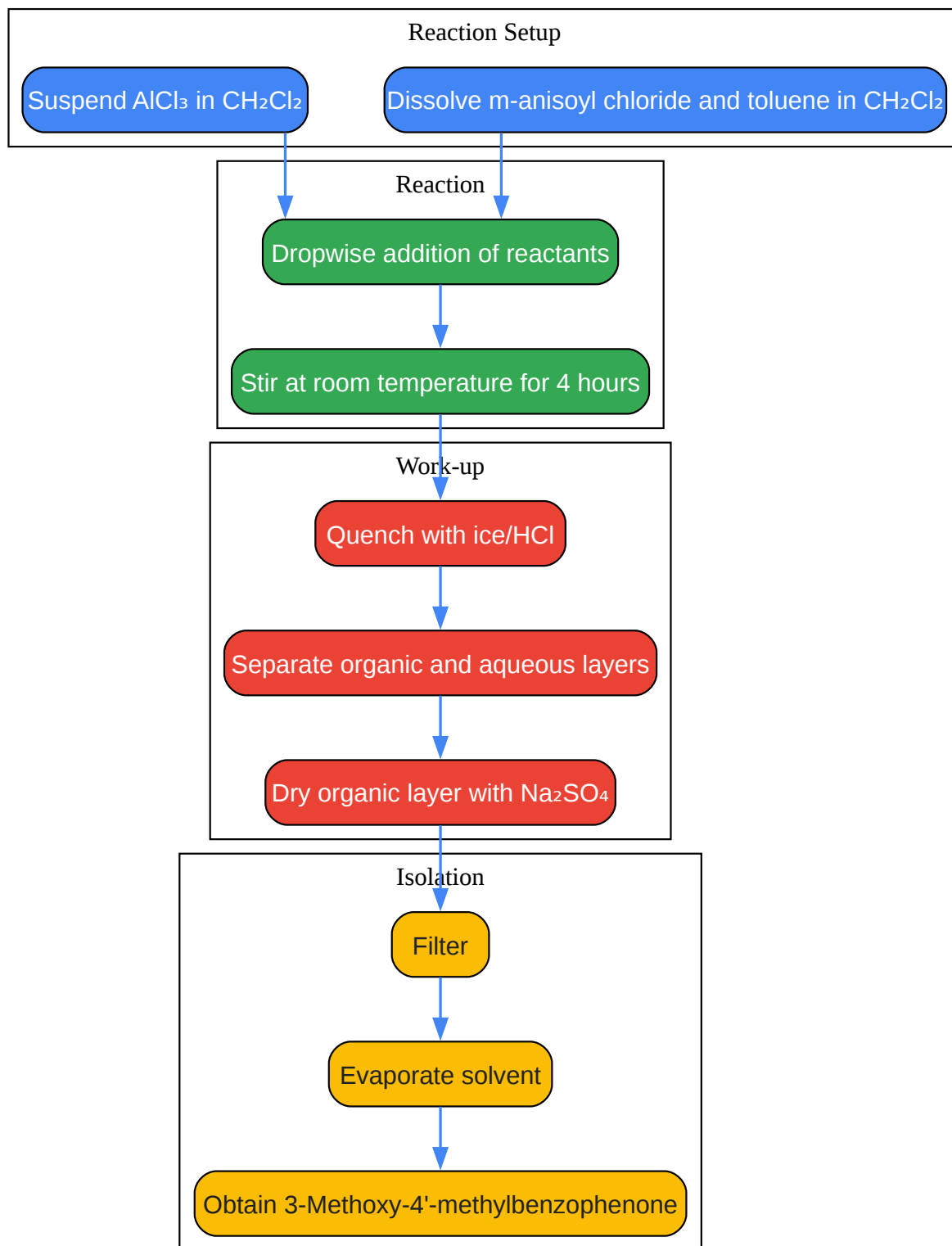
#### Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane (40 ml).
- Addition of Reactants: In a separate beaker, prepare a solution of 3-methoxybenzoyl chloride (12.0 g) and toluene (1 equivalent) in dichloromethane (10 ml). Add this solution dropwise to the aluminum chloride suspension at room temperature using a dropping funnel.
- Reaction: Stir the resulting mixture at room temperature for 4 hours.[\[2\]](#)
- Work-up:
  - Carefully pour the reaction mixture into a beaker containing 200 ml of an ice/37% HCl mixture (1:1 v/v).
  - Transfer the mixture to a separatory funnel and separate the organic and aqueous phases.
  - Wash the organic layer with water.
  - Dry the organic phase over anhydrous sodium sulfate.[\[2\]](#)
- Isolation of Product:
  - Filter the mixture to remove the sodium sulfate.
  - Evaporate the organic solvent using a rotary evaporator to obtain the crude product. The reported yield is quantitative.[\[2\]](#)

#### Purification:

The crude product can be further purified by recrystallization or column chromatography if necessary.[\[2\]](#)

## Experimental Workflow



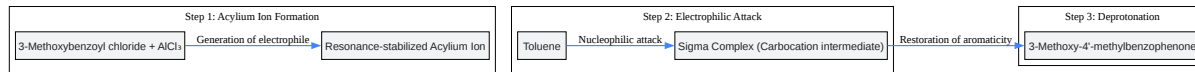
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Caption: Experimental workflow for the synthesis of **3-Methoxy-4'-methylbenzophenone**.

## Reaction Mechanism: Friedel-Crafts Acylation

The synthesis proceeds via an electrophilic aromatic substitution mechanism.<sup>[1]</sup>

- **Formation of the Acylium Ion:** The Lewis acid, aluminum chloride, coordinates to the carbonyl oxygen of 3-methoxybenzoyl chloride, which then facilitates the departure of the chloride ion to form a resonance-stabilized acylium ion.
- **Electrophilic Attack:** The electron-rich toluene ring acts as a nucleophile and attacks the electrophilic acylium ion. This step disrupts the aromaticity of the toluene ring, forming a carbocation intermediate known as a sigma complex.
- **Deprotonation:** A weak base, such as the  $\text{AlCl}_4^-$  complex, removes a proton from the carbon bearing the newly added acyl group. This restores the aromaticity of the ring and regenerates the aluminum chloride catalyst.



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Caption: Mechanism of the Friedel-Crafts Acylation.

## Quantitative Data

Parameter	Value	Reference
Molecular Formula	C <sub>15</sub> H <sub>14</sub> O <sub>2</sub>	[3]
Molecular Weight	226.27 g/mol	[3]
Yield	Quantitative	[2][3]
IR (nujol) (cm <sup>-1</sup> )	1690 (C=O)	[2][3]
<sup>1</sup> H-NMR (CDCl <sub>3</sub> ) δ (ppm)	2.44 (s, 3H), 3.86 (s, 3H), 7.08-7.18 (m, 1H), 7.20-7.40 (m, 5H), 7.73 (d, 2H, J=8.4 Hz)	[2][3]
Elemental Analysis (Calculated)	C, 79.62%; H, 6.24%	[2][3]
Elemental Analysis (Found)	C, 79.53%; H, 6.22%	[2][3]

## Safety Precautions

- General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
- Aluminum Chloride (Anhydrous): Reacts violently with water, releasing toxic hydrogen chloride gas.[4][5] It is corrosive and can cause severe skin and eye damage.[6][7] Handle in a dry environment and keep away from moisture.[5] In case of fire, use a Class D extinguisher or dry sand; do not use water.[5]
- 3-Methoxybenzoyl Chloride: Corrosive and causes severe skin burns and eye damage.[8] It is a lachrymator.[8] Avoid inhalation of vapors.
- Dichloromethane: A volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation.
- Hydrochloric Acid: A strong, corrosive acid. Handle with appropriate care to avoid skin and eye contact.

Disclaimer: This protocol is intended for use by trained professionals. All procedures should be carried out with appropriate safety measures in a suitable laboratory setting. The user is solely responsible for all risks associated with the use of this information.

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